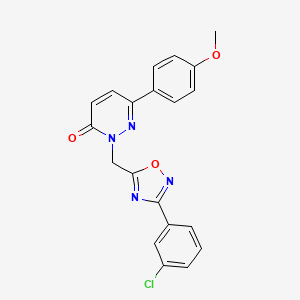

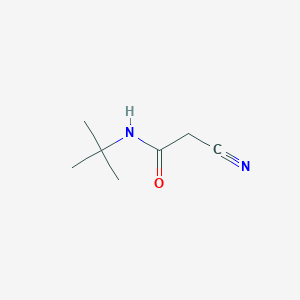

![molecular formula C10H9ClN2O2 B2535134 Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate CAS No. 1951441-84-1](/img/structure/B2535134.png)

Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a chemical compound that is part of a broader class of heterocyclic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs are extensively studied, indicating the relevance of this class of compounds in synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted pyridine carboxylates with various nucleophiles. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives, including pyrrolo[3,4-c]pyridin-7-ones, when treated with ammonia and primary amines . Similarly, ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticide synthesis, is produced using hydrazinolysis and cyclization starting from 2,3-dichloropyridine . These methods highlight the versatility of pyridine carboxylates in synthesizing diverse heterocyclic structures.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray crystallography. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined, revealing two crystallographically independent molecules in the asymmetric unit . Accurate molecular parameters for ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate have also been obtained through X-ray analysis . These studies provide detailed insights into the three-dimensional arrangement of atoms within the molecules.

Chemical Reactions Analysis

The reactivity of pyridine carboxylates with various nucleophiles leads to a plethora of chemical transformations. Reactions with O-nucleophiles yield phenoxymethyl- and methoxymethylpyridine-3-carboxylates, while reactions with N-nucleophiles produce compounds such as 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . These reactions are crucial for the functionalization of the pyridine ring and the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystal and molecular structure of a compound can affect its solubility, melting point, and stability. The synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate of a new insecticide, demonstrates a high yield and purity, indicating a promising route for industrialization due to its simplicity and low cost . The thermal, X-ray, and DFT analyses of related compounds provide further insights into their stability and reactivity .

Scientific Research Applications

Heterocyclic Chemistry and Ligand Properties

Fascinating Variability in Chemistry and Properties : The versatility of heterocyclic compounds, including pyrrolopyridine derivatives, is well-documented in the synthesis and functional exploration of complex molecules. These compounds exhibit a wide range of properties from spectroscopic characteristics to biological and electrochemical activities, underlining their importance in the development of novel materials and biological agents (Boča, Jameson, & Linert, 2011).

Biologically Active Compounds and Drug Discovery

Versatile Scaffold for Novel Compounds : Pyrrolidine, a closely related scaffold, underscores the significance of nitrogen heterocycles in medicinal chemistry for treating human diseases. The structural diversity afforded by these scaffolds, including pyrrolopyridines, facilitates the exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of molecules, enhancing their biological profile (Petri et al., 2021).

Role in Kinase Inhibition

Kinase Inhibitors Design : Pyrazolo[3,4-b]pyridine, a related heterocycle, demonstrates the adaptability of these frameworks in kinase inhibition, crucial for therapeutic interventions. Their ability to bind in multiple modes makes them integral in the design of kinase inhibitors, pointing towards the potential of ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate in similar biochemical applications (Wenglowsky, 2013).

Environmental and Safety Studies

Environmental Persistence and Effects : The study of heterocyclic compounds extends beyond medicinal applications to their environmental behavior, fate, and impact. For instance, the examination of PFAS alternatives, which include fluorinated heterocycles, highlights the importance of understanding the persistence, bioaccumulation, and potential toxic effects of these compounds in aquatic environments. Such studies underscore the need for thorough environmental assessments of related compounds, including ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, to ensure their safe and sustainable use (Wang et al., 2019).

Safety and Hazards

Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name |

ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-12-8-3-9(11)13-4-6(7)8/h3-5,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVSKGGQRKPVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=NC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

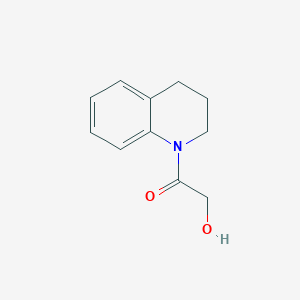

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone](/img/structure/B2535052.png)

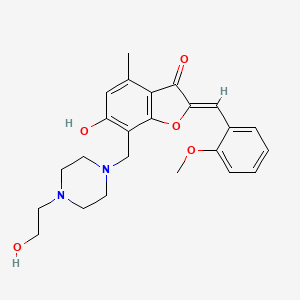

![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2535055.png)

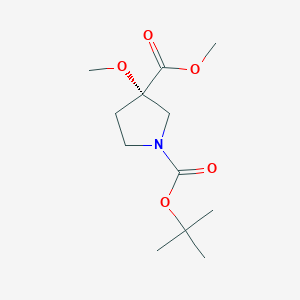

![Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2535056.png)

![7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2535062.png)

![1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene](/img/structure/B2535068.png)